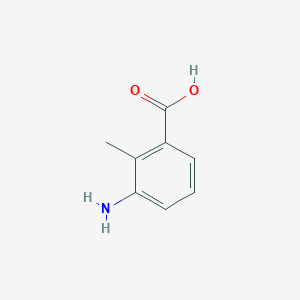

3-Amino-2-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 750188. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHMLZGICSEKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52130-17-3 | |

| Record name | 3-Amino-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52130-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 52130-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2-methylbenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylbenzoic acid, also known as 3-amino-o-toluic acid, is a versatile aromatic amino acid derivative that serves as a crucial building block in organic synthesis. Its unique structural arrangement, featuring a carboxylic acid, an amino group, and a methyl group on the benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate in the pharmaceutical, agrochemical, and dye industries. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation. These properties dictate its solubility, reactivity, and handling requirements.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 52130-17-3 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 178-181 °C | [2] |

| Boiling Point | 347.3 ± 30.0 °C at 760 mmHg | |

| Density | ~1.3 ± 0.1 g/cm³ |

Solubility

The solubility of this compound has been systematically studied in various solvents at different temperatures. A comprehensive dataset reveals its solubility increases with temperature in all tested solvents. Generally, it exhibits higher solubility in alcohols and esters compared to water and acetonitrile. This information is critical for designing purification protocols, particularly recrystallization, and for selecting appropriate solvent systems for chemical reactions.

A detailed study using a gravimetric method determined the solid-liquid equilibrium in twelve different monosolvents from 288.15 K to 328.15 K. The data indicates that in most alcohol solvents, solubility is positively correlated with the polarity of the solvent, following the "like dissolves like" principle. However, isopropyl alcohol and 2-butanol show deviations due to their high hydrogen bond acceptor propensity.

Acidity (pKa)

Spectral Data and Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include:

-

A singlet for the methyl group protons.

-

Signals for the aromatic protons on the benzene ring, with their chemical shifts and splitting patterns influenced by the positions of the amino, methyl, and carboxylic acid groups.

-

A broad singlet for the amino group protons.

-

A broad singlet for the carboxylic acid proton, typically appearing far downfield.

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound would show distinct signals for the methyl carbon, the aromatic carbons (with varying chemical shifts due to the different substituents), and the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups. Key peaks include:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, indicative of the primary amine. A reported spectrum shows a peak at 3244 cm⁻¹ (νN-H)[3].

-

C=O stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group. A reported spectrum shows a peak at 1724 cm⁻¹ (νC=O, acid)[3].

-

C-N stretching: An absorption in the region of 1250-1350 cm⁻¹ for the aromatic amine. A reported spectrum shows a peak at 1284 cm⁻¹ (νC-N, aromatic amine)[3].

-

O-H stretching: A very broad band from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of this compound (151.16). Common fragmentation patterns for benzoic acids involve the loss of -OH (M-17) and -COOH (M-45). The presence of the amino and methyl groups will also influence the fragmentation, leading to characteristic daughter ions.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2-methyl-3-nitrobenzoic acid.

Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid

This method is widely employed due to its high efficiency and relatively clean reaction profile. The process involves the reduction of the nitro group to an amino group using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[3]

Experimental Protocol:

-

Dissolution: Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent, such as ethyl acetate, in a reaction vessel.[3]

-

Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.[3]

-

Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) for a sufficient period, typically around 15 hours, to ensure complete reduction.[3]

-

Work-up: After the reaction is complete, remove the catalyst by filtration. The solvent is then removed under reduced pressure to yield the crude product.[3]

-

Purification: The crude this compound can be purified by column chromatography or recrystallization to obtain a high-purity product.[3]

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

-

Solvent: Ethyl acetate is a good solvent for both the starting material and the product, and it is relatively easy to remove after the reaction.

-

Hydrogen Source: Hydrogen gas is the reducing agent in this catalytic reaction. The pressure of hydrogen can influence the reaction rate.

Alternative Synthetic Routes

While catalytic hydrogenation is the most prevalent method, other synthetic strategies for the preparation of aminobenzoic acids exist, which could potentially be adapted for this compound. These include:

-

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[4][5] Starting from a suitable phthalimide derivative, Hofmann rearrangement can yield an aminobenzoic acid.[4]

-

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to an amine. This provides another route from a carboxylic acid derivative to an amine.

-

Sandmeyer Reaction: While typically used to replace an amino group, variations of the Sandmeyer reaction can be employed to introduce other functional groups that can subsequently be converted to an amino group.[6]

Chemical Reactivity and Key Reactions

The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, allows for a wide range of chemical transformations.

Reactions of the Amino Group

-

Amide Coupling: The amino group can readily react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form amide bonds. This is a cornerstone reaction in the synthesis of many pharmaceuticals. The reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo various substitution reactions (Sandmeyer reactions) to introduce a wide range of functional groups, such as halogens, cyano, and hydroxyl groups.[6]

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid group can be esterified by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using other esterification agents like diazomethane or alkyl halides after conversion to the carboxylate salt.

-

Amide Formation: As mentioned above, the carboxylic acid can be activated and reacted with an amine to form an amide bond.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Development and Organic Synthesis

This compound is a highly sought-after intermediate in the pharmaceutical industry, primarily for the synthesis of anti-inflammatory and analgesic medications.[7] Its structural features allow for its incorporation into complex molecular scaffolds that exhibit biological activity.

Role as a Pharmaceutical Intermediate

A notable application of this compound is in the synthesis of precursors for important drugs. For instance, it is a key starting material in some synthetic routes leading to Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. While the direct synthesis of Lenalidomide from this compound is not the most common industrial route, its structural similarity to key intermediates highlights its potential in the development of analogous compounds. The synthesis of Lenalidomide typically involves the condensation of a derivative of 2-bromomethyl-3-nitrobenzoic acid with 3-aminopiperidine-2,6-dione, followed by reduction of the nitro group.[8][9]

Use in Agrochemicals and Dyes

The versatile reactivity of this compound also makes it a valuable precursor in the synthesis of certain agrochemicals and dyes. The amino and carboxylic acid groups can be modified to introduce desired properties for these applications.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

Store the compound in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique combination of functional groups allows for a wide array of chemical transformations, making it a key building block in the synthesis of complex organic molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development, particularly in the quest for new therapeutic agents.

References

- 1. Amide synthesis by acylation [organic-chemistry.org]

- 2. This compound | 52130-17-3 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 7. nbinno.com [nbinno.com]

- 8. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-Amino-2-methylbenzoic acid molecular weight and formula

An In-depth Technical Guide to 3-Amino-2-methylbenzoic Acid

Introduction

This compound, also known by its synonyms 3-Amino-o-toluic acid and 2-methyl-3-aminobenzoic acid, is an aromatic amino acid of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its molecular architecture, featuring a carboxylic acid, an amino group, and a methyl group on a benzene ring, provides a unique platform for chemical functionalization.[3][4] This dual functionality makes it a versatile building block and a critical intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][4] This guide offers a comprehensive technical overview of its properties, synthesis, applications, and safe handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: Core Molecular and Physicochemical Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These identifiers and characteristics are crucial for experimental design, reaction optimization, and ensuring purity.

Molecular Identifiers and Properties

A consistent set of identifiers is essential for accurately sourcing and documenting this compound in a research or manufacturing setting.

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][5] |

| Molecular Weight | 151.16 g/mol | [1][2][5][6] |

| CAS Number | 52130-17-3 | [5][6][7] |

| InChI Key | BYHMLZGICSEKIY-UHFFFAOYSA-N | [8] |

| Appearance | White to off-white or pale reddish-yellow crystalline powder | [1][2] |

Physicochemical Characteristics

The physical properties of this compound dictate its behavior in various solvents and thermal conditions, which is critical for developing purification and reaction protocols.

| Property | Value | Source(s) |

| Melting Point | 178-181 °C (lit.) | [1][5][7] |

| Boiling Point | 347.3 ± 30.0 °C at 760 mmHg | [2] |

| Density | ~1.3 ± 0.1 g/cm³ | [2] |

| Solubility | Solubility increases with temperature in various solvents. It is more soluble in alcohols and esters than in water and acetonitrile.[9] |

Part 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its application in sensitive fields like drug development. The most prevalent synthetic route involves the reduction of its nitro precursor.

Common Synthesis Pathway: Catalytic Hydrogenation

The conversion of 2-methyl-3-nitrobenzoic acid to this compound is efficiently achieved through catalytic hydrogenation. This method is favored for its high yield and clean conversion. The choice of a Palladium on Carbon (Pd-C) catalyst is strategic; palladium is highly effective at activating molecular hydrogen, facilitating the reduction of the nitro group without affecting the carboxylic acid or the aromatic ring.[5][7]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful execution yields a product whose purity can be confirmed by the characterization methods outlined in the next section.

Objective: To synthesize this compound from 2-methyl-3-nitrobenzoic acid.

Materials:

-

2-methyl-3-nitrobenzoic acid (2 g, 12.12 mmol)[5]

-

5% Palladium on Carbon (Pd-C) catalyst (0.10 g)[5]

-

Ethyl acetate

-

Hydrogen gas (balloon pressure)

-

Silica gel (60-120 mesh)

-

Dichloromethane (DCM)

-

Ethanol

Procedure:

-

Reaction Setup: Dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate within a two-necked round-bottomed flask.[5]

-

Catalyst Addition: Carefully add the 5% Pd-C catalyst to the solution.[5]

-

Hydrogenation: Seal the flask and introduce a hydrogen atmosphere (e.g., via a hydrogen-filled balloon).[5]

-

Reaction: Stir the mixture vigorously for 15 hours at room temperature.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Catalyst Removal: Upon reaction completion, filter the mixture through a pad of Celite to remove the Pd-C catalyst.

-

Solvent Evaporation: Remove the ethyl acetate from the filtrate by distillation under reduced pressure to yield the crude product.[5][7]

-

Purification: Purify the crude solid by column chromatography using a silica gel column and a solvent system of dichloromethane and ethanol (e.g., 99.5:0.5 v/v) as the eluent.[5][7]

-

Final Product: Collect the pure fractions and evaporate the solvent to obtain this compound as a pure white solid. A typical yield is around 90%.[5]

Spectroscopic Validation

Confirming the identity and purity of the synthesized compound is a critical step.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the functional groups. Key vibrational frequencies (ν) include a peak around 3244 cm⁻¹ corresponding to the N-H stretch of the amine, a sharp peak at 1724 cm⁻¹ for the C=O stretch of the carboxylic acid, and a signal at 1284 cm⁻¹ for the C-N stretch of the aromatic amine.[5][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment of the molecule's structure.[8]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[8][10]

Part 3: Applications in Drug Development and Organic Synthesis

This compound is not an end product but a vital starting point for more complex molecules. Its bifunctional nature allows for diverse synthetic transformations.[4]

The primary application lies in its role as a pharmaceutical intermediate.[4][11] It is a key building block in the synthesis of anti-inflammatory and analgesic medications.[1][4] The specific arrangement of the functional groups on the aromatic ring is crucial for achieving the desired molecular architecture and, consequently, the biological activity of the final drug product. Notably, it is a recognized intermediate in the synthesis of Lenalidomide, a powerful immunomodulatory drug used to treat certain cancers.[2] Beyond pharmaceuticals, it also finds use in creating agrochemicals and specialized dyes.[4]

Caption: Role of this compound as a chemical precursor.

Part 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is fundamental to laboratory safety.

Hazard Identification

This compound is classified with specific hazards that require attention during handling.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [12][13] |

| Eye Irritation | H319 | Causes serious eye irritation | [12][13] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [13] |

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | [12] |

Safe Handling and Emergency Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion.[12][14] Eyewash stations and safety showers should be readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Handling Advice: Wash hands and any exposed skin thoroughly after handling.[12][14] Avoid contact with skin, eyes, and clothing.[12]

-

First Aid Measures:

-

If on Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[12][14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[14]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[12][14]

-

Storage Recommendations

To maintain its integrity and ensure safety, store this compound in a cool, shaded, and well-ventilated area.[12] Keep the container tightly closed to prevent moisture absorption and contamination.[12][14]

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for researchers and drug development professionals. A comprehensive understanding of its characteristics, coupled with stringent adherence to safety protocols, is essential for harnessing its full potential in the creation of novel pharmaceuticals and other advanced chemical products.

References

- 1. This compound [myskinrecipes.com]

- 2. innospk.com [innospk.com]

- 3. CAS 52130-17-3: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 52130-17-3 [chemicalbook.com]

- 8. This compound(52130-17-3) 1H NMR [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 52130-17-3|this compound|BLD Pharm [bldpharm.com]

- 11. nbinno.com [nbinno.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. This compound methyl ester | C9H11NO2 | CID 3801025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Introduction: Characterizing 3-Amino-2-methylbenzoic Acid

An In-Depth Technical Guide to the Spectral Analysis of 3-Amino-2-methylbenzoic Acid

This compound (CAS No. 52130-17-3) is an aromatic compound incorporating three distinct functional groups on a benzene ring: a carboxylic acid, an amino group, and a methyl group.[1] Its molecular formula is C₈H₉NO₂ with a molecular weight of 151.16 g/mol . The precise arrangement of these substituents dictates its chemical properties and reactivity, making unambiguous structural confirmation essential for its application in research and development, particularly in the synthesis of pharmaceuticals and novel materials.[2][3]

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal links between the molecular structure and the resulting spectral output, offering a framework for logical interpretation and validation.

The overall workflow for the spectroscopic identification of a solid organic compound like this compound is a multi-pronged approach, ensuring a high degree of confidence in the final structural assignment.

Caption: Spectroscopic analysis workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule.[4] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in a strong magnetic field and absorb radiofrequency energy at unique frequencies depending on their chemical environment.[2][5]

While experimental NMR spectra for this compound are not consistently available in public databases, we can predict the spectra with high accuracy based on established principles of substituent effects on aromatic systems. The analysis is presented for a standard NMR solvent, DMSO-d₆, which is capable of dissolving the polar compound and has exchangeable proton signals that do not interfere with the analyte's aromatic or amine protons.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons, the amine (NH₂) protons, the methyl (CH₃) protons, and the carboxylic acid (COOH) proton.

-

Aromatic Protons (δ 6.5-7.5 ppm): The benzene ring has three protons. Their chemical shifts are influenced by the electronic nature of the substituents. The amino group (-NH₂) is a strong electron-donating group (EDG), causing a significant upfield shift (to lower ppm) for protons ortho and para to it. The carboxylic acid (-COOH) is an electron-withdrawing group (EWG), causing a downfield shift (to higher ppm) for its ortho and para protons. The methyl group (-CH₃) is a weak EDG.

-

H-4: This proton is ortho to the -NH₂ group and meta to the -COOH group. The strong shielding from the amino group will likely make this the most upfield of the aromatic protons. Expected as a doublet.

-

H-5: This proton is meta to both the -NH₂ and -CH₃ groups and para to the -COOH group. It will experience less shielding and should appear downfield from H-4 and H-6. Expected as a triplet.

-

H-6: This proton is ortho to the -COOH group and meta to the -NH₂ group. The deshielding from the carboxylic acid will make this the most downfield aromatic proton. Expected as a doublet.

-

-

Methyl Protons (-CH₃, δ ~2.2 ppm): The methyl group attached to the aromatic ring is expected to appear as a sharp singlet in the upfield region.

-

Amine Protons (-NH₂, δ ~5.0-5.5 ppm): These protons will appear as a broad singlet. The chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

-

Carboxylic Acid Proton (-COOH, δ >12 ppm): The acidic proton is highly deshielded and appears as a very broad singlet far downfield.[5]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -CH₃ | ~2.2 | Singlet (s) | 3H | Methyl group on aromatic ring. |

| -NH₂ | ~5.3 | Broad Singlet (br s) | 2H | Amine protons, subject to exchange and H-bonding. |

| H-4 | ~6.6 | Doublet (d) | 1H | Shielded by ortho -NH₂ group. |

| H-6 | ~7.4 | Doublet (d) | 1H | Deshielded by ortho -COOH group. |

| H-5 | ~7.1 | Triplet (t) | 1H | Influenced by adjacent aromatic protons. |

| -COOH | >12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show eight distinct signals, as there are no planes of symmetry in the molecule. The chemical shifts are determined by the electronic environment of each carbon atom.

-

Carbonyl Carbon (-COOH, δ ~168 ppm): The carboxylic acid carbon is significantly deshielded and appears far downfield.[6]

-

Aromatic Carbons (δ 110-150 ppm):

-

C-1 & C-2: These carbons are directly attached to the electron-withdrawing -COOH and electron-donating -CH₃ groups, respectively. Their shifts will be complex but are expected in the quaternary region of the aromatic spectrum.

-

C-3: Attached to the strong electron-donating -NH₂ group, this carbon will be significantly shielded (shifted upfield).

-

C-4, C-5, C-6: These carbons, bearing protons, will have shifts determined by their position relative to the substituents. C-4 (ortho to -NH₂) and C-6 (ortho to -COOH) will show the largest shielding and deshielding effects, respectively.

-

-

Methyl Carbon (-CH₃, δ ~15-20 ppm): The methyl carbon appears in the far upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| -CH₃ | ~18 | Aliphatic methyl carbon. |

| C-4 | ~115 | Aromatic CH, shielded by adjacent -NH₂. |

| C-5 | ~129 | Aromatic CH. |

| C-6 | ~120 | Aromatic CH. |

| C-1 | ~132 | Quaternary carbon attached to -COOH. |

| C-2 | ~138 | Quaternary carbon attached to -CH₃. |

| C-3 | ~148 | Quaternary carbon attached to -NH₂. |

| -COOH | ~168 | Deshielded carbonyl carbon. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity.

-

Sample Preparation: Accurately weigh ~10-20 mg of dry this compound. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. A standard pulse sequence (e.g., zg30) is sufficient. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δн = 2.50 ppm, δc = 39.52 ppm) as a secondary reference to the internal standard, TMS (δ = 0.00 ppm).

-

Analysis: Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign the ¹³C NMR peaks based on chemical shifts and comparison with predicted values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending) at specific frequencies corresponding to the types of chemical bonds present.

IR Spectral Analysis

The IR spectrum of this compound provides clear evidence for its key functional groups. Experimental data shows characteristic absorption bands.

Table 3: Experimental IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

|---|---|---|

| ~3400-3200 | O-H Stretch (Carboxylic Acid) | A very broad band, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |

| 3244 | N-H Stretch (Amine) | A medium to sharp peak within the broad O-H band, corresponding to the N-H bonds of the primary amine. |

| ~3100-3000 | Aromatic C-H Stretch | Weak to medium peaks, characteristic of C-H bonds on the benzene ring. |

| 1724 | C=O Stretch (Carboxylic Acid) | A very strong, sharp absorption, indicative of the carbonyl group in the carboxylic acid. |

| ~1600 & ~1475 | C=C Stretch (Aromatic) | Two or more medium intensity bands from the stretching of the carbon-carbon bonds within the benzene ring. |

| 1284 | C-N Stretch (Aromatic Amine) | A medium intensity band confirming the presence of the aromatic amine functionality. |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule as a whole.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet. The transparency is crucial for allowing IR radiation to pass through.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that acts as a molecular fingerprint.

MS Spectral Analysis and Fragmentation

For this compound (MW = 151.16), the mass spectrum is predicted to show a clear molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺˙) Peak (m/z = 151): This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions and neutral losses.

-

Loss of -OH (m/z = 134): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, forming a stable acylium ion.

-

Loss of H₂O (m/z = 133): An "ortho effect" can occur where the adjacent carboxylic acid and methyl groups facilitate the loss of a water molecule.

-

Loss of -COOH (m/z = 106): Loss of the entire carboxyl group as a radical leads to a fragment corresponding to 3-methylaniline. This is often a significant peak.

-

Loss of CO (from m/z 134, leading to m/z 106): The acylium ion at m/z 134 can further lose a neutral carbon monoxide molecule.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated under vacuum to volatilize the sample into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Acquisition: The instrument records the abundance of each ion as a function of its m/z, generating the mass spectrum.

Summary and Conclusion

The combination of NMR, IR, and MS provides a complete and validated picture of the molecular structure of this compound.

Table 4: Consolidated Spectroscopic Data for this compound

| Technique | Feature | Observed / Predicted Value | Interpretation |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ ~6.6-7.4 ppm | Three distinct protons on the substituted ring. |

| Methyl Protons | δ ~2.2 ppm | Singlet for the -CH₃ group. | |

| ¹³C NMR | Carbonyl Carbon | δ ~168 ppm | Carboxylic acid C=O. |

| Aromatic Carbons | δ ~115-148 ppm | Six unique aromatic carbon environments. | |

| IR | N-H Stretch | 3244 cm⁻¹ | Primary amine group. |

| C=O Stretch | 1724 cm⁻¹ | Carboxylic acid carbonyl. | |

| C-N Stretch | 1284 cm⁻¹ | Aromatic amine C-N bond. | |

| MS | Molecular Ion | m/z = 151 | Confirms molecular weight. |

| | Major Fragments | m/z = 134, 106 | Loss of -OH and -COOH, respectively. |

This guide outlines the expected spectral characteristics and the robust methodologies required to obtain them. By understanding the principles behind each technique and logically correlating the data, researchers and drug development professionals can confidently confirm the identity and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. faculty.fiu.edu [faculty.fiu.edu]

- 3. rsc.org [rsc.org]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. This compound | 52130-17-3 [sigmaaldrich.com]

An In-depth Technical Guide to 3-Amino-2-methylbenzoic Acid and Its Isomers for Drug Development Professionals

Introduction

In the landscape of pharmaceutical synthesis and drug discovery, the nuanced roles of aromatic carboxylic acids are paramount. Among these, 3-Amino-2-methylbenzoic acid (CAS 52130-17-3) stands out as a critical pharmaceutical intermediate and a versatile building block in organic synthesis.[1][2] Its molecular architecture, featuring an amino group, a carboxylic acid, and a methyl group on a benzene ring, provides a rich platform for chemical modification.[1][3] This guide offers an in-depth exploration of this compound, its structural isomers, and their collective significance for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and applications, with a particular focus on how its isomeric variations can profoundly influence pharmacological outcomes.[4][5]

Part 1: The Core Compound: this compound

This compound, also known as 3-amino-o-toluic acid, is a cornerstone intermediate, particularly in the synthesis of anti-inflammatory drugs, analgesics, and tyrosine kinase inhibitors.[1][2][6] Its utility is rooted in its bifunctional nature, allowing for reactions like amidation and esterification, which are fundamental in building the complex molecular scaffolds of modern therapeutics.[1]

Structural Formula and Chemical Properties

The unique arrangement of functional groups on the benzene ring dictates the compound's reactivity and physical properties.

-

Molecular Formula: C₈H₉NO₂[7]

-

CAS Number: 52130-17-3[7]

-

Appearance: Typically an off-white to yellowish crystalline powder.[4]

-

Solubility: Soluble in water and organic solvents, with solubility dependent on pH.[3]

A table summarizing the key identifiers and properties is provided below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| CAS Number | 52130-17-3 | |

| Molecular Formula | C₈H₉NO₂ | [7] |

| Molecular Weight | 151.16 g/mol | [8] |

| SMILES | C(O)(=O)C1=C(C)C(N)=CC=C1 | [3] |

| InChI Key | BYHMLZGICSEKIY-UHFFFAOYSA-N | [3] |

| Melting Point | 178-181 °C | [2][9] |

| Appearance | White to light yellow or light orange powder/crystal | [4] |

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] It is a crucial building block for creating a variety of therapeutic agents, including:

-

Anti-inflammatory and Analgesic Medications: Its structure is integral to the development of drugs that target inflammation and pain pathways.[1][10]

-

Lenalidomide Synthesis: It serves as a foundational component for this important cancer treatment drug.[4]

-

Tyrosine Kinase Inhibitors: This class of targeted cancer therapy often incorporates scaffolds derived from this compound.[6]

-

Agrochemicals: Beyond pharmaceuticals, its derivatives are used to create compounds with herbicidal or pesticidal properties.[1]

The structural visualization of this compound is presented below.

Caption: Structure of this compound.

Part 2: Isomers of Aminomethylbenzoic Acid

The term "aminomethylbenzoic acid" can describe several isomers where the positions of the amino and methyl groups relative to the carboxylic acid on the benzene ring are different. These structural variations, while seemingly minor, can lead to vastly different chemical properties and biological activities.[5] Understanding these differences is critical in drug design and development, as receptor binding and metabolic pathways are highly sensitive to molecular geometry.[5]

Key Positional Isomers

Besides the primary compound, several other isomers exist. A notable example is 2-Amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid).[11][12] Another important related isomer class is aminobenzoic acid (without the methyl group), which has three main isomers: ortho-, meta-, and para-aminobenzoic acid, each with distinct pharmacological profiles.[5] For instance, derivatives of ortho-aminobenzoic acid are known NSAIDs, while para-aminobenzoic acid (PABA) is used in sunscreens and is a target for sulfonamide antibiotics.[5]

A related but structurally different isomer is 4-(Aminomethyl)benzoic acid, where the amino group is on a methyl substituent. This compound is known for its antifibrinolytic activity, a completely different therapeutic application.[13][14][15]

Comparative Analysis

The table below compares the core compound with a key positional isomer and a structurally distinct isomer to highlight the impact of substituent placement.

| Feature | This compound | 2-Amino-3-methylbenzoic acid | 4-(Aminomethyl)benzoic acid |

| CAS Number | 52130-17-3 | 4389-45-1[11] | 56-91-7[13] |

| Synonym | 3-Amino-o-toluic acid | 3-Methylanthranilic acid[11] | PAMBA[15] |

| Primary Application | Pharmaceutical intermediate[2] | Research, synthesis[16] | Antifibrinolytic agent[13][15] |

The logical relationship and classification of these isomers are depicted in the following diagram.

Caption: Classification of key isomers.

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, field-proven methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Catalytic Hydrogenation

A common and efficient method for synthesizing this compound is through the reduction of 2-methyl-3-nitrobenzoic acid.[9][17]

Objective: To synthesize this compound with high yield and purity.

Materials:

-

2-methyl-3-nitrobenzoic acid (starting material)

-

Ethyl acetate (solvent)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Silica gel (60-120 mesh) for column chromatography

-

Dichloromethane and Ethanol (eluents)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate in a two-necked round-bottomed flask.[17]

-

Expert Insight: Ethyl acetate is chosen for its ability to dissolve the starting material and for its relatively low boiling point, which facilitates removal after the reaction.

-

-

Catalyst Addition: Add the 5% Pd/C catalyst (e.g., 0.10 g) to the solution.[17]

-

Expert Insight: Pd/C is a highly effective catalyst for the hydrogenation of nitro groups to amines. It provides a large surface area for the reaction to occur efficiently and safely.

-

-

Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours.[17]

-

Expert Insight: The reaction is typically run at room temperature. The balloon provides a constant, low-pressure supply of hydrogen. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup: After the reaction is complete, remove the catalyst by filtration. The solvent (ethyl acetate) is then removed by distillation under reduced pressure to yield the crude product.[9][17]

-

Purification: Purify the crude product using column chromatography with a silica gel stationary phase. Elute with a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v).[17]

-

Expert Insight: This solvent system provides good separation of the desired product from any unreacted starting material or byproducts.

-

-

Validation: The final product should be a white solid with a melting point of approximately 181 °C.[17] Characterization can be confirmed using IR spectroscopy, which should show characteristic peaks for N-H (around 3244 cm⁻¹) and C=O (around 1724 cm⁻¹) stretches.[9][17] A typical yield for this process is around 90%.[17]

The workflow for this synthesis and purification process is illustrated below.

Caption: Synthesis and purification workflow.

Analytical Protocol: HPLC for Isomer Separation

Distinguishing between isomers of aminobenzoic acids can be challenging due to their similar properties.[18] High-Performance Liquid Chromatography (HPLC), particularly with mixed-mode columns, is an effective technique for their separation.[18][19]

Objective: To separate and quantify isomers of aminobenzoic acid in a sample matrix.

Methodology: Mixed-Mode Chromatography

-

Column Selection: Utilize a mixed-mode column, such as a Coresep 100 or Primesep 100, which combines reversed-phase and cation-exchange mechanisms.[18][19]

-

Mobile Phase: Prepare a mobile phase consisting of acetonitrile (ACN), water, and a buffer (e.g., ammonium formate or formic acid) to make it LC/MS compatible.[19][20]

-

Expert Insight: The retention time can be precisely controlled by adjusting the ACN concentration (affecting hydrophobic interactions), buffer concentration, and pH (affecting ionic interactions).[19]

-

-

Detection: Use a UV detector, as the aromatic rings of the isomers absorb UV light.[18] Alternatively, Mass Spectrometry (MS) can be used for identification.[19]

-

Analysis: A baseline separation of the isomers can typically be achieved within 10 minutes, allowing for rapid and robust analysis.[18]

Conclusion

This compound and its isomers represent a fascinating case study in the importance of molecular structure in drug development. The core compound is a vital intermediate for a range of pharmaceuticals, while its isomers exhibit diverse and distinct pharmacological profiles. For scientists and researchers, a deep understanding of their synthesis, analysis, and structure-activity relationships is essential for innovating and optimizing new therapeutic agents. The protocols and data presented in this guide serve as a foundational resource for harnessing the potential of these versatile molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 52130-17-3: this compound | CymitQuimica [cymitquimica.com]

- 4. innospk.com [innospk.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | Pharmaceutical Intermediate | 52130-17-3 - PHMO [phmo.com]

- 7. scbt.com [scbt.com]

- 8. 3-AMINO-2-TOLUIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound | 52130-17-3 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 12. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 13. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 19. helixchrom.com [helixchrom.com]

- 20. helixchrom.com [helixchrom.com]

An In-Depth Technical Guide to 3-Amino-2-methylbenzoic Acid for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Amino-2-methylbenzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and materials science. Its unique trifunctional nature, possessing an amine group, a carboxylic acid moiety, and a methyl group on a benzene ring, makes it a highly versatile and valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its practical applications and synthesis. It is intended to serve as a technical resource for researchers, chemists, and professionals in drug development, offering insights into its properties, synthesis, and utility as a key building block in the creation of novel molecules.

I. Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This compound is known by several synonyms and alternative names, which are cataloged below for clarity.

| Identifier Type | Value | Source(s) |

| Systematic (IUPAC) Name | This compound | |

| Common Synonyms | 3-Amino-o-toluic acid, 2-Methyl-3-aminobenzoic acid | [1][2] |

| CAS Number | 52130-17-3 | [1][3][4] |

| Molecular Formula | C₈H₉NO₂ | [1][3] |

| Molecular Weight | 151.16 g/mol | [1][3] |

| InChI Key | BYHMLZGICSEKIY-UHFFFAOYSA-N | [5] |

| MDL Number | MFCD00075026 | [1] |

II. Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in research and development. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 178-181 °C (lit.), 186-190 °C | [1][6] |

| Boiling Point | 347.3 ± 30.0 °C at 760 mmHg | [6] |

| Density | ~1.3 ± 0.1 g/cm³ | [6] |

| Solubility | Almost transparent in hot methanol | [7] |

| Storage Temperature | Room temperature, in a cool, dark, and dry place under inert gas | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of organic compounds.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include a broad band for the N-H stretch of the amine group (around 3244 cm⁻¹), a strong absorption for the C=O stretch of the carboxylic acid (around 1724 cm⁻¹), and a band for the C-N stretch of the aromatic amine (around 1284 cm⁻¹).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.[8] While specific shifts can vary with the solvent used, the spectrum will show distinct signals for the aromatic protons, the amine protons, the methyl protons, and the carboxylic acid proton.

III. Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research and industry. The most common and well-documented method involves the reduction of the corresponding nitro compound, 2-methyl-3-nitrobenzoic acid.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid

This protocol details a common laboratory-scale synthesis of this compound via catalytic hydrogenation.

Materials:

-

2-Methyl-3-nitrobenzoic acid

-

Ethyl acetate

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas supply

-

Dichloromethane

-

Ethanol

-

Silica gel (60-120 mesh) for column chromatography

Procedure:

-

In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate.[3]

-

Carefully add 5% Pd/C catalyst (e.g., 0.10 g) to the solution.[3]

-

Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously for approximately 15 hours.[3]

-

Upon completion of the reaction (which can be monitored by thin-layer chromatography), carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the ethyl acetate solvent from the filtrate by rotary evaporation under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by column chromatography using a silica gel column and a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v) as the eluent.[3]

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid. The reported yield for this method is approximately 90%.[3]

An alternative, environmentally friendly method described in the patent literature involves the liquid phase catalytic hydrogenation of 3-nitro-2-methylbenzoic acid using a nickel catalyst.[2][9] This process can achieve a product purity of over 99% with a yield exceeding 95%.[2][9]

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis of this compound.

IV. Applications in Research and Drug Development

The utility of this compound is most pronounced in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][4]

-

Anti-inflammatory and Analgesic Agents : This compound is a key building block in the development of anti-inflammatory and analgesic medications.[1][4] Its structure can be incorporated into larger molecules to modulate their biological activity.

-

Antitumor Agents : this compound is a vital intermediate in the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapies.[7] It is notably used in the synthesis of Lenalidomide, a drug used to treat certain cancers.[6] The amidation and heterocyclic formation reactions of this molecule are instrumental in constructing the complex molecular scaffolds required for these drugs.[7]

-

Agrochemicals and Dyes : Beyond pharmaceuticals, this compound finds applications in the agrochemical industry for the synthesis of herbicides and pesticides.[4] It also serves as a precursor in the manufacturing of certain dyes and pigments.[1][4]

V. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification : It is classified as causing skin irritation (H315) and serious eye irritation (H319).[5][10] The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[5]

-

Precautionary Measures :

-

Wash skin thoroughly after handling.[10]

-

Wear protective gloves, eye protection, and face protection.[10]

-

In case of skin contact, wash with plenty of water.[10]

-

If skin irritation occurs, seek medical advice.[10]

-

In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice.[10]

-

Store in a well-ventilated place and keep the container tightly closed.[10]

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10][11]

VI. Conclusion

This compound is a chemical compound of significant utility, particularly in the synthesis of pharmaceuticals. Its versatile structure provides a foundation for the development of a diverse range of biologically active molecules. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, applications, and safety considerations to aid researchers and drug development professionals in their work with this important building block.

References

- 1. This compound [myskinrecipes.com]

- 2. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 52130-17-3 [sigmaaldrich.com]

- 6. innospk.com [innospk.com]

- 7. This compound | Pharmaceutical Intermediate | 52130-17-3 - PHMO [phmo.com]

- 8. This compound(52130-17-3) 1H NMR [m.chemicalbook.com]

- 9. Method for preparing 3-amino-2-methyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Amino-2-methylbenzoic Acid: From Historical Context to Modern Synthetic Applications

Introduction

3-Amino-2-methylbenzoic acid, a substituted anthranilic acid derivative, stands as a pivotal, yet often unheralded, building block in the landscape of modern organic synthesis. While not a household name, this molecule is a critical intermediate in the production of a range of commercially significant compounds, most notably in the pharmaceutical sector as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). Its unique trifunctional arrangement—a carboxylic acid, an amine, and a methyl group on a benzene ring—provides a versatile scaffold for medicinal chemists and process development scientists. This guide provides an in-depth exploration of this compound, from its historical roots in the study of anthranilic acid to detailed modern synthetic protocols and its mechanistic significance in drug action. The content herein is curated for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale that governs its synthesis and application.

Historical Context and the Rise of Substituted Anthranilic Acids

The story of this compound is intrinsically linked to its parent compound, anthranilic acid (2-aminobenzoic acid). The history of anthranilic acid dates back to 1840-1841, when Carl Julius Fritzsche first isolated it from the degradation of indigo dye.[1] For much of the 19th and early 20th centuries, research into anthranilic acid and its simple derivatives was primarily in the domain of dye chemistry.

The pivot towards medicinal chemistry began with the realization that subtle structural modifications to known biologically active molecules could lead to profound changes in their therapeutic properties. The development of fenamates, a class of NSAIDs derived from N-phenylanthranilic acid, in the mid-20th century marked a significant milestone.[2][3] This work established N-arylanthranilic acids as a valuable pharmacophore. Researchers began to explore various substitutions on both the anthranilic acid and the N-aryl rings to optimize potency and reduce side effects. It is within this wave of systematic medicinal chemistry exploration that this compound emerged as a valuable synthetic intermediate. While a singular moment of "discovery" for this specific molecule is not prominently documented, its utility became apparent as a key precursor for creating more complex N-aryl anthranilic acid analogues and other bioactive compounds.[4]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Reference(s) |

| CAS Number | 52130-17-3 | [5] |

| Molecular Formula | C₈H₉NO₂ | [5] |

| Molecular Weight | 151.16 g/mol | [5] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 181-184 °C | [5] |

| Solubility | Almost transparent in hot methanol | |

| IUPAC Name | This compound |

Core Synthesis of this compound

The most prevalent and industrially scalable synthesis of this compound involves a two-step process starting from 3-nitro-o-xylene. This pathway is favored due to the availability of the starting material and the generally high yields achieved in both the oxidation and subsequent reduction steps.

Step 1: Oxidation of 3-Nitro-o-xylene to 2-Methyl-3-nitrobenzoic acid

The initial step involves the selective oxidation of one of the methyl groups of 3-nitro-o-xylene. This transformation requires a robust oxidizing agent that can withstand the reaction conditions without decomposing the nitro group.

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 20 g (0.132 mol) of 3-nitro-o-xylene.[6]

-

Catalyst and Solvent Addition: Add 0.1211 g (0.0007 mol) of manganese acetate and 0.0249 g (0.0001 mol) of cobalt acetate as catalysts. Then, add 76 g (0.66 mol) of n-hexanoic acid as the solvent.[6]

-

Oxidant Addition: Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise into the mixture.[6]

-

Reaction Execution: Gradually raise the temperature to 60°C and maintain it for 12 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[6]

-

Workup: Once the concentration of 3-nitro-o-xylene is below 2%, add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction mixture and perform a liquid-liquid extraction.[6]

-

Isolation: Separate the aqueous layer and adjust its pH to 2 with hydrochloric acid. The product, 2-methyl-3-nitrobenzoic acid, will precipitate out.[6]

-

Purification: Collect the solid by suction filtration and wash with water. The resulting product can be used in the next step, with an expected yield of approximately 87%.[6]

Step 2: Reduction of 2-Methyl-3-nitrobenzoic acid to this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and the clean nature of the reaction, which produces water as the primary byproduct.

-

Reaction Setup: In a two-necked round-bottomed flask suitable for hydrogenation, dissolve 2 g (12.12 mmol) of 2-methyl-3-nitrobenzoic acid in ethyl acetate.[5]

-

Catalyst Addition: Add 0.10 g of 5% Palladium on carbon (Pd/C) catalyst to the solution.[5]

-

Reaction Execution: Stir the reaction mixture under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for lab scale) for 15 hours.[5]

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), remove the catalyst by filtration through a pad of celite.

-

Isolation: Remove the solvent by distillation under reduced pressure to yield the crude product.[5]

-

Purification: Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of dichloromethane and ethanol (99.5:0.5 v/v) as the eluent. This will yield this compound as a white solid with a yield of approximately 90%.[5]

Caption: Synthetic pathway to this compound.

Application in Drug Synthesis: The Ullmann Condensation

A primary application of this compound is as a precursor in the synthesis of N-aryl anthranilic acids, the core structure of fenamate NSAIDs. The key transformation to achieve this is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.

Experimental Protocol: Ullmann Condensation for N-Aryl Anthranilic Acid Derivatives

This protocol is a general representation for the synthesis of fenamate-type molecules.

-

Reaction Setup: In a reaction vessel, combine the substituted anthranilic acid (e.g., this compound or a derivative), the aryl halide, a base (such as potassium carbonate), and a copper catalyst (e.g., copper(I) iodide).[7]

-

Solvent and Ligand: Add a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). In modern variations of the Ullmann reaction, a ligand such as 1,10-phenanthroline or an amino acid can be added to improve catalyst solubility and turnover.[7]

-

Reaction Execution: Heat the mixture to a high temperature, typically in the range of 120-180°C, and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Cool the reaction mixture and dilute it with water. Acidify the solution with an acid like hydrochloric acid to precipitate the N-aryl anthranilic acid product.

-

Isolation and Purification: Collect the solid product by filtration, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Caption: General workflow for fenamate synthesis via Ullmann condensation.

Mechanistic Insight: Inhibition of Cyclooxygenase (COX) Enzymes

The therapeutic effects of fenamates, synthesized from this compound derivatives, stem from their ability to inhibit cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme, COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that have homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[8][9]

-

COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli. It produces prostaglandins that mediate pain and inflammation.[8][9]

Most traditional NSAIDs, including the fenamates, are non-selective inhibitors of both COX-1 and COX-2.[10] By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various other prostaglandins and thromboxanes that drive the inflammatory response.[11][12] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 can lead to undesirable side effects such as gastrointestinal irritation.[13]

Recent structural studies have revealed that fenamates like mefenamic acid bind within the cyclooxygenase channel of COX-2 in an inverted orientation, with their carboxylate group interacting with key residues such as Tyr-385 and Ser-530 at the apex of the active site.[14][15] This binding physically obstructs the entry of arachidonic acid, thereby preventing its conversion to PGH₂.

Caption: Inhibition of the prostaglandin pathway by fenamate NSAIDs.

Broader Applications and Future Outlook

While its role in pharmaceutical synthesis is paramount, the utility of this compound extends to other areas of chemical manufacturing. It serves as a building block in the agrochemical industry for the development of new herbicides and pesticides.[16] Furthermore, its functional groups allow for its incorporation into various dyes and pigments.

The continued importance of this compound is assured by the persistent need for effective anti-inflammatory and analgesic drugs. As medicinal chemists strive to develop more selective COX-2 inhibitors to minimize side effects, novel derivatives of this versatile scaffold will undoubtedly be explored. Its robust and well-understood synthesis makes it an economically viable and reliable starting material for both established manufacturing processes and innovative research endeavors.

References

- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 2. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. goodrx.com [goodrx.com]

- 9. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]

- 11. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacy180.com [pharmacy180.com]

- 13. COX-1 and COX-2: Significance and symbolism [wisdomlib.org]

- 14. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

The Cornerstone Intermediate: A Technical Guide to 3-Amino-2-methylbenzoic Acid in Modern Synthesis

Abstract

3-Amino-2-methylbenzoic acid, a seemingly unassuming aromatic amine, serves as a critical and versatile building block in the landscape of modern organic synthesis. Its strategic placement of amino, carboxylic acid, and methyl groups on a benzene ring offers a unique combination of reactivity and steric influence, making it an indispensable intermediate in the synthesis of a wide array of high-value compounds. This technical guide provides an in-depth exploration of the synthesis, properties, and pivotal applications of this compound, with a particular focus on its role in the development of pharmaceuticals, agrochemicals, and specialized dyes. We will delve into the mechanistic underpinnings of its key transformations and provide practical, field-proven insights for its effective utilization in research and development settings.

Introduction: The Strategic Value of a Multifunctional Intermediate

In the intricate world of chemical synthesis, the selection of starting materials and intermediates is paramount to the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. This compound (CAS No. 52130-17-3) has emerged as a cornerstone intermediate due to its inherent trifunctionality.[1][2] The presence of a nucleophilic amino group, an electrophilic carboxylic acid, and a sterically directing methyl group provides chemists with a powerful tool for constructing complex molecular architectures.[1] This guide will illuminate the chemical rationale behind its utility and provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis. This compound is typically an off-white to yellowish crystalline powder.[2][3]

| Property | Value | Source |

| CAS Number | 52130-17-3 | [1][3] |

| Molecular Formula | C₈H₉NO₂ | [3][4] |

| Molecular Weight | 151.16 g/mol | [3][4] |

| Melting Point | 178-181 °C | [3][5][6] |

| Boiling Point | 347.3 ± 30.0 °C at 760 mmHg | [3] |

| Appearance | Off-white to yellowish powder | [2][3] |

| Purity | Typically ≥98.0% | [3][7] |

The spectroscopic data for this compound is consistent with its structure. The infrared (IR) spectrum exhibits characteristic peaks for the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and the C-N stretch of the aromatic amine.[4][5] The ¹H NMR spectrum provides a clear map of the protons on the molecule.

Synthesis of this compound: A Common Approach

The most prevalent and industrially scalable synthesis of this compound involves the reduction of its nitro precursor, 2-methyl-3-nitrobenzoic acid.[4][5] This transformation is typically achieved through catalytic hydrogenation.

General Protocol for Catalytic Hydrogenation

This protocol is a self-validating system, where the disappearance of the starting material and the appearance of the product can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Materials:

-

2-methyl-3-nitrobenzoic acid

-

Ethyl acetate (or other suitable solvent)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for reactions under atmospheric or slightly elevated pressure.

Step-by-Step Methodology:

-

In a two-necked round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate.[4][5]

-

Purge the flask with an inert gas to remove air.

-

Introduce hydrogen gas into the reaction vessel, typically via a balloon or a controlled inlet.[4][5]

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored for completion over several hours (e.g., 15 hours).[4][5]

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.[4][5]

-

The crude product can be purified by column chromatography or recrystallization to afford a pure white solid.[4][5]

A patent also describes a method involving salification followed by liquid-phase catalytic hydrogenation, which can achieve high purity (>99%) and yield (>95%) without the need for extensive purification.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

The Role of this compound as a Chemical Intermediate